molecular formula C15H16FNO4 B6455236 ethyl 7-fluoro-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 2549041-34-9

ethyl 7-fluoro-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B6455236
CAS No.: 2549041-34-9
M. Wt: 293.29 g/mol
InChI Key: WLSGHGYNRJZABN-UHFFFAOYSA-N
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Description

  • Starting materials: Quinoline core and fluorinating agents (e.g., N-fluorobenzenesulfonimide).
  • Reaction: Electrophilic fluorination.
  • Conditions: Room temperature to moderate heat (25-80°C).
  • Step 3: Addition of the Methoxyethyl Group

    • Starting materials: Fluorinated quinoline and 2-methoxyethyl halide.
    • Reaction: Nucleophilic substitution.
    • Conditions: Presence of a base (e.g., potassium carbonate) and solvent (e.g., dimethylformamide).
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of ethyl 7-fluoro-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the fluorine atom and the methoxyethyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

    • Step 1: Synthesis of the Quinoline Core

      • Starting materials: Aniline derivatives and β-ketoesters.
      • Reaction: Cyclization reaction using polyphosphoric acid (PPA) or other strong acids.
      • Conditions: High temperature (150-200°C).

    Chemical Reactions Analysis

    Types of Reactions

    Ethyl 7-fluoro-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

      Oxidation: Conversion of the quinoline core to quinolone derivatives.

      Reduction: Reduction of the carbonyl group to form alcohol derivatives.

      Substitution: Halogenation, alkylation, or acylation at different positions on the quinoline ring.

    Common Reagents and Conditions

      Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

      Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

      Substitution: Use of halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides), or acylating agents (e.g., acyl chlorides).

    Major Products

      Oxidation: Formation of quinolone derivatives with enhanced biological activity.

      Reduction: Formation of alcohol derivatives with potential pharmacological properties.

      Substitution: Formation of various substituted quinoline derivatives with diverse applications.

    Scientific Research Applications

    Ethyl 7-fluoro-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Studied for its potential antibacterial and antifungal properties.

      Medicine: Investigated for its potential use in developing new antibiotics or antiviral drugs.

      Industry: Used in the development of agrochemicals and other specialty chemicals.

    Mechanism of Action

    The mechanism of action of ethyl 7-fluoro-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial enzymes. The compound inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial growth and replication.

    Comparison with Similar Compounds

    Similar Compounds

      Ciprofloxacin: A widely used fluoroquinolone antibiotic.

      Levofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.

      Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

    Uniqueness

    Ethyl 7-fluoro-1-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific structural modifications, such as the methoxyethyl group, which may confer improved pharmacokinetic properties and reduced resistance development compared to other fluoroquinolones.

    Properties

    IUPAC Name

    ethyl 7-fluoro-1-(2-methoxyethyl)-4-oxoquinoline-3-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H16FNO4/c1-3-21-15(19)12-9-17(6-7-20-2)13-8-10(16)4-5-11(13)14(12)18/h4-5,8-9H,3,6-7H2,1-2H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WLSGHGYNRJZABN-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2)F)CCOC
    Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H16FNO4
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    293.29 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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